5-Bromo Substituent Confers Enhanced Antiproliferative Activity Relative to Unsubstituted Benzofuran Analogs
In a direct head-to-head comparison within the same benzofuran-based chemical series, the 5-bromobenzofuran-2-yl derivative (compound 3a) exhibited an IC₅₀ of 8.2 ± 1.20 μM, which is 2.7-fold more potent than the unsubstituted benzofuran-2-yl analog (compound 2a) with an IC₅₀ of 29.6 ± 1.30 μM [1].
| Evidence Dimension | Antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | 8.2 ± 1.20 μM (5-bromobenzofuran-2-yl derivative) |
| Comparator Or Baseline | 29.6 ± 1.30 μM (unsubstituted benzofuran-2-yl analog) |
| Quantified Difference | ~2.7-fold improvement in potency |
| Conditions | Cellular antiproliferative assay (cell line unspecified but consistent across the series) |
Why This Matters
This demonstrates that the 5-bromo substituent contributes meaningfully to biological activity; procurement of the 5-bromo intermediate rather than an unsubstituted benzofuran scaffold is justified when potency is a project objective.
- [1] PMC. Table 1: Comparative IC₅₀ values for benzofuran derivatives. Data for compounds 2a (benzofuran-2-yl, IC₅₀ 29.6 ± 1.30 μM) and 3a (5-bromobenzofuran-2-yl, IC₅₀ 8.2 ± 1.20 μM). View Source
